molecular formula C20H19FN4O3 B2614709 (E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-41-9

(E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Número de catálogo: B2614709
Número CAS: 941941-41-9
Peso molecular: 382.395
Clave InChI: LVJHOPHLMGBOCF-HKOYGPOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic quinazolinone-based compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that combines a 2,3-dihydroquinazolin-4(1H)-one core, a (tetrahydrofuran-2-yl)methyl substituent, and a (2-fluorophenyl)urea moiety. Compounds within this structural class are frequently investigated as key scaffolds for the development of kinase inhibitors and other targeted therapeutic agents. The specific stereochemistry and substitution pattern, including the fluorophenyl group, are critical for its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel mechanisms of action in areas such as oncology and signal transduction pathway analysis. It is supplied with guaranteed high chemical purity and stability for reliable experimental results. This product is intended for non-human research use only. It is not approved for diagnostic, therapeutic, or veterinary applications, nor for human consumption.

Propiedades

Número CAS

941941-41-9

Fórmula molecular

C20H19FN4O3

Peso molecular

382.395

Nombre IUPAC

1-(2-fluorophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C20H19FN4O3/c21-15-8-2-4-10-17(15)22-19(26)24-18-14-7-1-3-9-16(14)23-20(27)25(18)12-13-6-5-11-28-13/h1-4,7-10,13H,5-6,11-12H2,(H2,22,24,26)

Clave InChI

LVJHOPHLMGBOCF-HKOYGPOVSA-N

SMILES

C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F

Solubilidad

not available

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core is synthesized through cyclization reactions involving appropriate reagents such as formamide or isocyanates.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is incorporated through alkylation reactions using tetrahydrofuran derivatives.

    Final Assembly: The final step involves the formation of the urea linkage, typically achieved by reacting the intermediate with an isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled temperature and solvent conditions.

Major Products:

    Oxidation Products: Lactones, carboxylic acids, or ketones.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

(E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the tetrahydrofuran moiety may influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

Structural Analogs in Urea-Based Scaffolds

The compound shares structural similarities with several urea derivatives reported in the literature. Key analogs include:

Key Observations:

Substituent Effects: The 2-fluorophenyl group in the target compound contrasts with 3-fluorophenyl (11a) and 3-chloro-4-fluorophenyl (11c, 2k). Halogenated derivatives (e.g., 11c, 2k) exhibit higher molecular weights and increased lipophilicity, which may impact membrane permeability .

Core Modifications: The dihydroquinazolinone-THF-methyl core in the target compound differs from the thiazolylphenyl-piperazinylmethyl systems in 11a–11o . The THF group may confer improved solubility compared to bulkier piperazine chains. Compound 2k incorporates a benzylidene-hydrazinyl extension, enabling π-π stacking interactions absent in the target compound.

Actividad Biológica

The compound (E)-1-(2-fluorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4OC_{22}H_{21}FN_4O. The structure includes a fluorophenyl group, a tetrahydrofuran moiety, and a quinazoline core, which are critical for its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against breast, colon, and lung cancer cells. The results showed that the compound effectively inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Colon Cancer20Cell cycle arrest at G2/M phase
Lung Cancer25Inhibition of EGFR signaling pathway

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

The mechanisms by which this compound exerts its effects have been explored in several studies:

  • EGFR Inhibition : The compound has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival.
  • MMP Inhibition : It also inhibits matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This inhibition can prevent cancer cells from migrating to other tissues.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cancer cells.

Study 1: Antiproliferative Effects on Lung Cancer Cells

In a controlled study, the compound was administered to A549 lung cancer cells. Results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death.

Study 2: Inhibition of MMP Activity

Another investigation focused on the compound's ability to inhibit MMP-9 activity in HT1080 fibrosarcoma cells. Treatment with 50 µM of the compound resulted in a significant decrease in MMP-9 dimer formation and reduced interaction with integrins, suggesting a potential mechanism for reducing tumor invasiveness.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally analogous urea derivatives (e.g., ) typically involves coupling reactions between isocyanates and amines under inert atmospheres. For this compound:

  • Step 1: React 2-fluorophenyl isocyanate with a pre-synthesized 3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-one intermediate.
  • Conditions: Use dry dichloromethane or toluene as solvent, triethylamine as a base, and reflux for 12–24 hours to ensure complete urea bond formation .
  • Purification: Flash chromatography (silica gel) with gradient elution (e.g., petroleum ether/ethyl acetate 90:10 to 60:40) yields high-purity product .
  • Optimization: Bayesian optimization algorithms ( ) can systematically explore variables (e.g., temperature, stoichiometry) to maximize yield while minimizing side products.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:
Key techniques include:

  • 1H/13C/19F NMR: Confirm regiochemistry of the fluorophenyl group and tetrahydrofuran substitution. For example, 19F NMR detects fluorophenyl environments (δ -110 to -120 ppm for ortho-F) .
  • HRMS: Validate molecular formula (e.g., [M+H]+ at m/z 398.8 for C20H19ClN4O3 in analogous compounds) .
  • UV-Vis/Fluorescence: Assess π-conjugation in the quinazolinone core (e.g., λmax ~300–350 nm) for applications in photochemical studies .

Advanced: How can structural ambiguities (e.g., E/Z isomerism) be resolved experimentally?

Answer:

  • X-ray Crystallography: Definitive confirmation of stereochemistry (e.g., E-configuration in related urea derivatives, ).
  • NOESY NMR: Detect spatial proximity between the fluorophenyl group and tetrahydrofuran methylene protons to distinguish E/Z isomers .
  • DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes for the proposed isomer .

Advanced: What strategies address contradictions in bioactivity data across structural analogs?

Answer:

  • SAR Analysis: Systematically vary substituents (e.g., replace 2-fluorophenyl with 4-chlorophenyl, ) to isolate electronic/hydrophobic effects.
  • Controlled Assays: Standardize conditions (e.g., MIC testing for antimicrobial activity, ) to minimize variability.
  • Metabolic Stability Studies: Use LC-MS to track degradation pathways (e.g., hydrolysis of the urea bond) that may reduce observed activity .

Advanced: How does the tetrahydrofuran moiety influence the compound’s physicochemical properties?

Answer:

  • Solubility: The tetrahydrofuran ring enhances hydrophilicity (logP reduction by ~0.5–1.0 units vs. non-polar analogs) .
  • Conformational Rigidity: Restricts rotation around the methylene linker, stabilizing the quinazolinone-urea planar conformation (critical for target binding) .
  • Hydrogen Bonding: Oxygen in tetrahydrofuran may participate in weak H-bonds with biological targets (e.g., enzyme active sites) .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Kinase Inhibition Assays: Test against tyrosine kinase families (IC50 determination via fluorescence polarization).
  • Antimicrobial Screening: Broth microdilution ( ) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

Answer:

  • Docking Studies (AutoDock Vina): Simulate binding poses with protein targets (e.g., EGFR kinase) to identify favorable interactions (e.g., fluorophenyl → hydrophobic pockets) .
  • MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Answer:

  • HPLC-MS/MS: Detect sub-0.1% impurities (e.g., unreacted isocyanate) using MRM transitions .
  • Forced Degradation Studies: Expose to heat/light/pH extremes to identify degradation products (e.g., quinazolinone ring oxidation) .
  • Standard Addition: Spiking samples with known impurities improves quantification accuracy in complex matrices .

Basic: What solvents and storage conditions ensure compound stability?

Answer:

  • Storage: -20°C in amber vials under argon to prevent hydrolysis/oxidation.
  • Solubility: DMSO (10 mM stock) for biological assays; avoid prolonged exposure to protic solvents (e.g., MeOH) .

Advanced: How can isotopic labeling (e.g., 13C, 15N) aid in mechanistic studies of urea bond reactivity?

Answer:

  • Kinetic Isotope Effects (KIE): Compare 12C/13C urea hydrolysis rates to identify rate-determining steps .
  • Metabolic Tracing: 15N-labeled urea tracks metabolite formation in cell cultures via LC-HRMS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.